Boc-Lys(Me)-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Me)-OH typically involves the protection of the lysine amino group with a Boc group. This is achieved by reacting lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production .
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(Me)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino group.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like HATU or EDC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Deprotection: Free lysine derivative.
Scientific Research Applications
Boc-Lys(Me)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Histone Deacetylase (HDAC) Assays: Employed in assays to study the activity of HDAC enzymes, which are involved in gene regulation and have implications in cancer research.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-Lys(Me)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the assembly of peptide chains, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Boc-Lys(Me)-OH can be compared with other similar compounds, such as:
Boc-Lys-OH: N-tert-butoxycarbonyl-L-lysine, which lacks the methyl group on the lysine side chain.
Boc-Lys-OMe: N-tert-butoxycarbonyl-L-lysine methyl ester, where the carboxyl group is esterified.
Uniqueness
The presence of the methyl group in this compound distinguishes it from other Boc-protected lysine derivatives. This methyl group can influence the compound’s reactivity and interactions in peptide synthesis and other applications .
Properties
Molecular Formula |
C13H26N2O4 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17) |
InChI Key |
KPXRFYHPDPDJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O |
Origin of Product |
United States |
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